5,6,7,8-Tetrahydroindolizine
Overview
Description
5,6,7,8-Tetrahydroindolizine is a heterocyclic compound that belongs to the indolizine family. It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 5,6,7,8-Tetrahydroindolizine involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. This process produces 6,7-dihydroindolizin-8(5H)-one, which can then be formylated at the C-3 position and subsequently reduced to yield this compound .
Another method involves the palladium-catalyzed arylation and heteroarylation of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines. This process uses various aryl halides and palladium catalysts under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroindolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo derivatives.
Reduction: Reduction reactions can convert formylated derivatives back to the parent compound.
Substitution: Substitution reactions, particularly arylation and heteroarylation, are common for modifying the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly employed in arylation reactions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, such as 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines .
Scientific Research Applications
5,6,7,8-Tetrahydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroindolizine and its derivatives involves interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound of 5,6,7,8-Tetrahydroindolizine, which lacks the tetrahydro modification.
8-Oxo-5,6,7,8-Tetrahydroindolizine: An oxidized derivative of this compound.
3-Aryl-5,6,7,8-Tetrahydroindolizine: A substituted derivative with aryl groups at the C-3 position.
Uniqueness
This compound is unique due to its tetrahydro modification, which imparts different chemical and biological properties compared to its parent compound, indolizine. This modification enhances its potential as a pharmacologically active compound, particularly in anticancer research .
Properties
IUPAC Name |
5,6,7,8-tetrahydroindolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASHELNMUPRKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.